n-Fmoc-4-aminooxymethyl-benzoic acid
Overview
Description
n-Fmoc-4-aminooxymethyl-benzoic acid is a versatile chemical compound widely used in scientific research. It is known for its applications in peptide synthesis, drug development, and biomaterials. The compound’s unique properties make it an essential tool for advancing various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Fmoc-4-aminooxymethyl-benzoic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
n-Fmoc-4-aminooxymethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminooxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
n-Fmoc-4-aminooxymethyl-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is utilized in the development of biomaterials and bioconjugates.
Medicine: It plays a role in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of n-Fmoc-4-aminooxymethyl-benzoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other compounds. The molecular targets and pathways involved include interactions with enzymes and other biomolecules during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- 4-(Fmoc-aminomethyl)benzoic acid
- Fmoc-protected amino acids
- Fmoc-4-aminobenzoic acid
Uniqueness
n-Fmoc-4-aminooxymethyl-benzoic acid is unique due to its specific functional groups that provide versatility in chemical reactions. Its ability to act as a protecting group in peptide synthesis and its applications in various fields of research make it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)oxymethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWMTUVDEHLRMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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